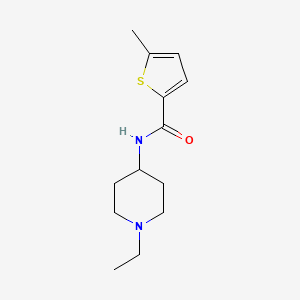![molecular formula C18H15ClN2O3S B6000996 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6000996.png)
2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated aromatic ring, and a methoxy-substituted benzylidene group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-2-methylaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research suggests potential anti-inflammatory and anticancer activities, which could lead to new therapeutic agents.
作用机制
The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups exhibit various biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-[(3-chloro-2-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties
属性
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-10-12(19)4-3-5-13(10)20-18-21-17(23)16(25-18)9-11-6-7-14(22)15(8-11)24-2/h3-9,22H,1-2H3,(H,20,21,23)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPANQRGXEUPSMG-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6000932.png)
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxamide](/img/structure/B6000935.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6000958.png)
![(5-methyl-1H-imidazol-2-yl)-[3-[[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone](/img/structure/B6000965.png)
![1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6000969.png)
![N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6000980.png)
![ethyl 4-(4-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B6000987.png)
![1-(3-methoxyphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B6000990.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6001010.png)

